2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol, an endogenous estrogen metabolite, which has garnered significant attention due to its potential therapeutic applications in cancer treatment. Research has focused on its synthesis, mechanism of action, and applications in various fields, particularly in oncology and imaging diagnostics. The compound's ability to inhibit key enzymes and pathways involved in cancer progression makes it a promising candidate for further investigation and development.
The compound 2-Methoxy-3,17β-O,O-bis(sulfamoyl)estradiol has been identified as a dual-function inhibitor of steroid sulfatase (STS) and carbonic anhydrase II (CAII), both of which are over-expressed in cancers. STS catalyzes the hydrolysis of steroid sulfates to estrones, a primary source of estrogens in tumors, while CAII is involved in pH regulation and is highly expressed in red blood cells and several tumors. The compound exhibits potent antiproliferative and antiangiogenic activities, both in vitro and in vivo, suggesting a multitargeted approach to cancer treatment1.
Furthermore, 2-Methoxyestradiol (2ME2), another derivative, has been shown to inhibit proliferation and induce apoptosis independently of estrogen receptors alpha and beta. This indicates that its antitumor effects are mediated through a mechanism distinct from that of estradiol and its receptors, making it a unique candidate for cancer therapy3. Additionally, 2-ME has been found to induce apoptosis in endothelial cells and inhibit angiogenesis, potentially through the stress-activated protein kinase signaling pathway and the up-regulation of Fas expression5.
The antitumor and antiangiogenic properties of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol derivatives have led to clinical trials for multiple myeloma, advanced solid tumors, metastatic breast, and prostate cancer. The compound's ability to inhibit key enzymes involved in tumor growth and angiogenesis makes it a promising therapeutic agent in oncology4.
The synthesis of radiolabeled derivatives, such as 2-[11C]methoxy-3,17β-estradiol, has opened up possibilities for using positron emission tomography (PET) to image STS in cancers. This approach could improve the diagnosis and monitoring of cancer progression and response to therapy1.
Studies suggest that the endogenous formation of 2-methoxyestradiol, and its precursor 2-hydroxyestradiol, may have a protective effect against estrogen-induced cancers in target organs. This highlights the potential for modulating the metabolic formation of these compounds as a preventive strategy against carcinogenesis2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: